molecular formula C21H18N4OS B2974556 (E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 1321911-52-7

(E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No.: B2974556
CAS No.: 1321911-52-7
M. Wt: 374.46
InChI Key: FRTKLSMNERYRBO-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a cyano group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the reaction of a 3,4-dimethylphenyl ketone with thiourea in the presence of a base such as sodium hydroxide.

    Vinylation: The next step involves the introduction of the vinyl group. This can be done through a Knoevenagel condensation reaction, where the thiazole derivative reacts with malononitrile in the presence of a base like piperidine to form the cyano-vinyl intermediate.

    Amidation: Finally, the cyano-vinyl intermediate undergoes an amidation reaction with 4-aminobenzamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the cyano group is reduced to an amine.

    Substitution: Halogenated or nitrated derivatives of the benzamide moiety.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and biological assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

Industrially, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds. Its applications could extend to materials science, where it might be used in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, inhibiting or modulating their activity. The cyano and thiazole groups are often involved in interactions with biological macromolecules, influencing pathways related to cell growth, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzamide: Similar structure but lacks the 3,4-dimethyl groups on the phenyl ring.

    (E)-4-((2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)amino)benzamide: Similar structure with methoxy groups instead of methyl groups on the phenyl ring.

    (E)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide: Similar structure with chlorine atoms on the phenyl ring.

Uniqueness

The presence of the 3,4-dimethyl groups on the phenyl ring of (E)-4-((2-cyano-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)benzamide may confer unique steric and electronic properties, potentially enhancing its biological activity or selectivity compared to similar compounds. These modifications can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-13-3-4-16(9-14(13)2)19-12-27-21(25-19)17(10-22)11-24-18-7-5-15(6-8-18)20(23)26/h3-9,11-12,24H,1-2H3,(H2,23,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKLSMNERYRBO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.